Cas no 858252-41-2 (ethyl 2-(5-amino-6-chloropyrimidin-4-yl)aminoacetate)

ethyl 2-(5-amino-6-chloropyrimidin-4-yl)aminoacetate Chemical and Physical Properties
Names and Identifiers
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- Glycine, N-(5-amino-6-chloro-4-pyrimidinyl)-, ethyl ester
- ethyl 2-(5-amino-6-chloropyrimidin-4-yl)aminoacetate
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- MDL: MFCD17277519
- Inchi: 1S/C8H11ClN4O2/c1-2-15-5(14)3-11-8-6(10)7(9)12-4-13-8/h4H,2-3,10H2,1H3,(H,11,12,13)
- InChI Key: WEQQOTMDUPLSBS-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)CNC1C(N)=C(Cl)N=CN=1
ethyl 2-(5-amino-6-chloropyrimidin-4-yl)aminoacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-295440-0.5g |
ethyl 2-[(5-amino-6-chloropyrimidin-4-yl)amino]acetate |
858252-41-2 | 95.0% | 0.5g |
$671.0 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529793-100mg |
Ethyl (5-amino-6-chloropyrimidin-4-yl)glycinate |
858252-41-2 | 98% | 100mg |
¥20582.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529793-1g |
Ethyl (5-amino-6-chloropyrimidin-4-yl)glycinate |
858252-41-2 | 98% | 1g |
¥21715.00 | 2024-07-28 | |
Enamine | EN300-295440-0.25g |
ethyl 2-[(5-amino-6-chloropyrimidin-4-yl)amino]acetate |
858252-41-2 | 95.0% | 0.25g |
$642.0 | 2025-03-19 | |
Enamine | EN300-295440-1g |
ethyl 2-[(5-amino-6-chloropyrimidin-4-yl)amino]acetate |
858252-41-2 | 1g |
$699.0 | 2023-09-06 | ||
Enamine | EN300-295440-0.05g |
ethyl 2-[(5-amino-6-chloropyrimidin-4-yl)amino]acetate |
858252-41-2 | 95.0% | 0.05g |
$587.0 | 2025-03-19 | |
Enamine | EN300-295440-1.0g |
ethyl 2-[(5-amino-6-chloropyrimidin-4-yl)amino]acetate |
858252-41-2 | 95.0% | 1.0g |
$699.0 | 2025-03-19 | |
Enamine | EN300-295440-2.5g |
ethyl 2-[(5-amino-6-chloropyrimidin-4-yl)amino]acetate |
858252-41-2 | 95.0% | 2.5g |
$1370.0 | 2025-03-19 | |
Enamine | EN300-295440-10.0g |
ethyl 2-[(5-amino-6-chloropyrimidin-4-yl)amino]acetate |
858252-41-2 | 95.0% | 10.0g |
$3007.0 | 2025-03-19 | |
Enamine | EN300-295440-5g |
ethyl 2-[(5-amino-6-chloropyrimidin-4-yl)amino]acetate |
858252-41-2 | 5g |
$2028.0 | 2023-09-06 |
ethyl 2-(5-amino-6-chloropyrimidin-4-yl)aminoacetate Related Literature
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Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
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Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
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Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
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Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
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Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
Additional information on ethyl 2-(5-amino-6-chloropyrimidin-4-yl)aminoacetate
Ethyl 2-(5-Amino-6-Chloropyrimidin-4-Yl)AminoAcetate: A Comprehensive Overview
Ethyl 2-(5-amino-6-chloropyrimidin-4-yl)aminoacetate, with CAS No. 858252-41-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its pyrimidine ring structure, which is a key feature in many biologically active molecules. The pyrimidine moiety in this compound is substituted with an amino group at position 5 and a chlorine atom at position 6, making it a unique derivative with potential applications in drug design and development.
The synthesis of ethyl 2-(5-amino-6-chloropyrimidin-4-yl)aminoacetate involves a series of well-established organic reactions. The starting material is typically a chlorinated pyrimidine derivative, which undergoes nucleophilic substitution or coupling reactions to introduce the amino and ethoxy groups. The reaction conditions are optimized to ensure high yield and purity of the final product. This compound can be further functionalized to explore its potential as a lead molecule in drug discovery.
Recent studies have highlighted the biological activity of ethyl 2-(5-amino-6-chloropyrimidin-4-yl)aminoacetate, particularly in the context of its ability to modulate cellular signaling pathways. Researchers have demonstrated that this compound exhibits potent inhibitory activity against certain enzymes involved in inflammation and cancer progression. For instance, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are key players in tumor invasion and metastasis.
In addition to its enzymatic inhibitory properties, ethyl 2-(5-amino-6-chloropyrimidin-4-yl)aminoacetate has also been investigated for its potential as an antimicrobial agent. Studies have shown that this compound exhibits moderate activity against a panel of bacterial and fungal pathogens. This dual functionality underscores the versatility of this compound as a lead molecule for drug development.
The structural versatility of ethyl 2-(5-amino-6-chloropyrimidin-4-yl)aminoacetate makes it an attractive candidate for further exploration in medicinal chemistry. By modifying the substituents on the pyrimidine ring or altering the side chains, researchers can potentially enhance its bioavailability, efficacy, and selectivity. Such modifications could pave the way for the development of novel therapeutic agents targeting a wide range of diseases.
Moreover, recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of ethyl 2-(5-amino-6-chloropyrimidin-4-yl)aminoacetate with greater accuracy. Molecular docking studies have revealed that this compound has favorable binding affinities to several drug targets, including kinases and receptors involved in chronic inflammatory diseases.
In conclusion, ethyl 2-(5-amino-6-chloropyrimidin-4-yl)aminoacetate (CAS No. 858252-41-2) is a promising compound with diverse biological activities and potential applications in drug discovery. Its unique pyrimidine-based structure, coupled with its inhibitory effects on key enzymes and pathogens, positions it as a valuable tool for advancing therapeutic interventions.
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